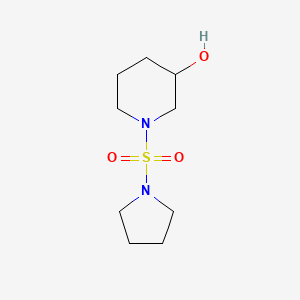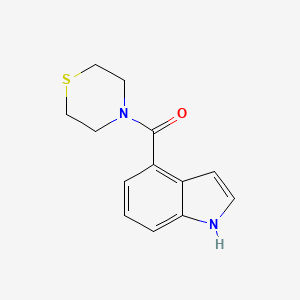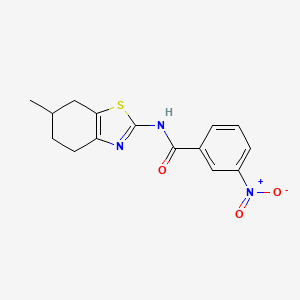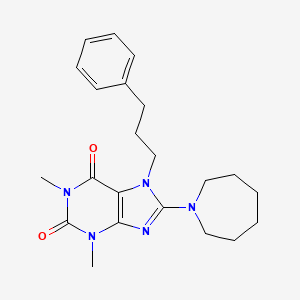![molecular formula C17H13FN2O3 B6580061 (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 325857-02-1](/img/structure/B6580061.png)
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, also known as FMC-3, is a small molecule compound that has been studied for its potential applications in various scientific fields. FMC-3 has been used in a variety of experiments, such as in the synthesis of other compounds, as a biochemical and physiological reagent, and as a research tool in the study of drug action and pharmacology.
Scientific Research Applications
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been used in a number of scientific research applications, including the synthesis of other compounds, drug action research, and pharmacology studies. The compound has also been used as a biochemical and physiological reagent, as it has been found to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer effects. (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has also been studied for its potential use in the treatment of various diseases, such as diabetes, obesity, and hypertension.
Mechanism of Action
The exact mechanism of action of (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is still under investigation, however, it is thought to act by modulating the activities of various enzymes, proteins, and receptors. The compound has been found to interact with the PPAR gamma receptor, which is involved in the regulation of glucose and lipid metabolism, as well as the NF-κB pathway, which is involved in the regulation of inflammation and cell death. (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been found to have a variety of biochemical and physiological effects on the body. The compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to reduce the levels of cholesterol, triglycerides, and low-density lipoprotein (LDL) in the blood. Additionally, (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been found to have a positive effect on glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a relatively easy compound to synthesize and has a variety of potential applications in scientific research. The compound is also relatively stable and can be stored for long periods of time without degradation. However, the compound is toxic and should be handled with caution in the laboratory. Additionally, (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not water-soluble and therefore cannot be used in aqueous solutions.
Future Directions
Given its potential applications in the synthesis of other compounds, drug action research, and pharmacology studies, there are a number of potential future directions for research into (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. These include further studies into the compound’s mechanism of action and biochemical and physiological effects, as well as studies into its potential use in the treatment of various diseases. Additionally, research into the safety and toxicity of (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is needed, as well as studies into the potential long-term effects of exposure to the compound.
Synthesis Methods
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is synthesized from 3-fluorophenylacetic acid, which is reacted with an amine and a carboxylic acid in the presence of a base catalyst. The reaction proceeds through a series of steps, including deprotonation of the carboxylic acid, formation of a Schiff base, and finally, cyclization of the intermediate to form (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. The reaction is typically conducted at a temperature of 80-100°C and can be completed in a few hours.
properties
IUPAC Name |
2-(3-fluorophenyl)imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-14-7-2-4-10-8-13(16(19)21)17(23-15(10)14)20-12-6-3-5-11(18)9-12/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQONHCLKNRDCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)F)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)


![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)

![7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6580029.png)
![6-acetyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B6580034.png)


![2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B6580045.png)
![(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580049.png)
![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)
![1-{5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one](/img/structure/B6580075.png)